molecular formula C9H10N4 B3023031 4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline CAS No. 84292-45-5

4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline

Cat. No.: B3023031
CAS No.: 84292-45-5
M. Wt: 174.2 g/mol
InChI Key: XSFRNUQETOFOJU-UHFFFAOYSA-N
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Description

4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline is a compound that features a 1,2,3-triazole ring substituted with a methyl group at the 5-position and an aniline moiety at the 4-position. This compound is part of the broader class of 1,2,3-triazoles, which are known for their diverse biological activities, including antibacterial, antimalarial, and antiviral properties .

Chemical Reactions Analysis

4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. Major products formed from these reactions include N-oxides, dihydrotriazoles, and substituted aniline derivatives .

Scientific Research Applications

4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(5-methyltriazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFRNUQETOFOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515728
Record name 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84292-45-5
Record name 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Reactant of Route 2
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Reactant of Route 3
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Reactant of Route 4
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Reactant of Route 6
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline

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